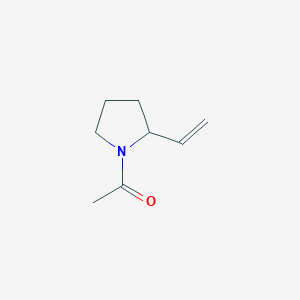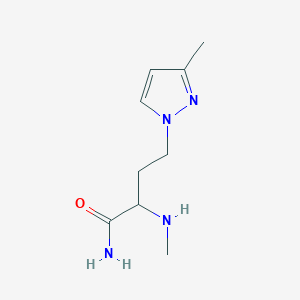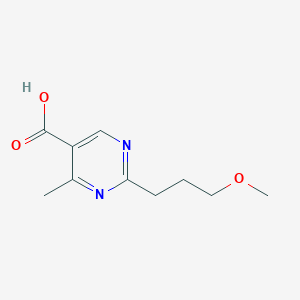![molecular formula C11H18O2 B13480482 {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate: is an organic compound that belongs to the family of bicyclic bridged compounds It is characterized by its unique bicyclo[111]pentane core, which is known for its high strain and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves the construction of the bicyclo[1.1.1]pentane core followed by esterification. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then undergo esterification with 2,2-dimethylpropanoic acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on scalability and cost-effectiveness. Current research is aimed at optimizing the photochemical reactions and exploring alternative synthetic routes that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions: {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
Chemistry: In chemistry, {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects and molecular interactions .
Biology and Medicine: This substitution can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials with unique mechanical properties due to its rigid and strained bicyclic structure .
Mechanism of Action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is primarily related to its ability to mimic the phenyl ring in biological systems. This mimicry allows it to interact with various molecular targets, such as enzymes and receptors, by fitting into binding sites that typically accommodate phenyl rings. The rigid structure of the bicyclo[1.1.1]pentane core also contributes to its unique binding properties .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: Known for its high strain and reactivity, often used in cycloaddition reactions.
Bicyclo[2.1.1]hexane: Another strained bicyclic compound with applications in synthetic chemistry and materials science.
Uniqueness: {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate stands out due to its specific combination of the bicyclo[1.1.1]pentane core and the ester functional group. This combination provides a unique balance of rigidity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)9(12)13-7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
InChI Key |
IXEJUHFAUODAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)


![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)


